N-(3,4-dimethylphenyl)thian-3-amine
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Overview
Description
N-(3,4-Dimethylphenyl)thian-3-amine is a chemical compound with the molecular formula C₁₃H₁₉NS and a molecular weight of 221.36 g/mol . This compound is characterized by the presence of a thian-3-amine group attached to a 3,4-dimethylphenyl ring. It is primarily used for research purposes in various scientific fields .
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)thian-3-amine involves several steps. One common method includes the reaction of 3,4-dimethylphenylamine with thian-3-one under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(3,4-Dimethylphenyl)thian-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(3,4-Dimethylphenyl)thian-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)thian-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(3,4-Dimethylphenyl)thian-3-amine can be compared with other similar compounds such as:
N-(3,4-Dimethylphenyl)thian-2-amine: This compound differs by the position of the thian-amine group, which can lead to variations in its chemical properties and reactivity.
N-(3,4-Dimethylphenyl)thian-4-amine:
This compound is unique due to its specific structural configuration, which imparts particular chemical and biological properties .
Properties
Molecular Formula |
C13H19NS |
---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)thian-3-amine |
InChI |
InChI=1S/C13H19NS/c1-10-5-6-12(8-11(10)2)14-13-4-3-7-15-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3 |
InChI Key |
AECAIRZQYPLQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCSC2)C |
Origin of Product |
United States |
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